![molecular formula C8H13Cl2N3 B2666033 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2089258-22-8](/img/structure/B2666033.png)
8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2089258-22-8 . It has a molecular weight of 222.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is available, which provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Pyrimidines, including structures similar to 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride, have been extensively studied for their wide range of biological activities, such as anti-inflammatory, anticancer, and anti-allergic effects. A method for synthesizing substituted tetrahydropyrimidine derivatives, which could be related to the compound , involves the reaction of urea and bis(methylthio)methylenemalononitrile, showing potential for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory and Anticancer Properties Research has revealed that pyrimidines possess significant anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a potential therapeutic application for compounds like this compound in treating inflammation-related disorders (Rashid et al., 2021). Furthermore, pyrimidines in various scaffolds, including fused structures, have demonstrated anticancer activities through diverse mechanisms, highlighting their potential as lead compounds for anticancer drug development (Kaur et al., 2014).
Catalysis and Synthetic Applications The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds indicates the compound's importance in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. This research direction can provide insights into the synthesis and potential applications of compounds like this compound in drug development (Parmar, Vala, & Patel, 2023).
Medicinal Perspectives Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and anti-inflammatory effects, making them a promising scaffold for the development of new biologically active compounds. This broad pharmacological profile supports the exploration of this compound for various therapeutic applications (Chiriapkin, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-2-9-3-7-4-10-5-11-8(6)7;;/h4-6,9H,2-3H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUIELRZUSLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CN=CN=C12.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)
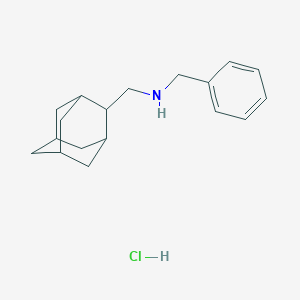
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)
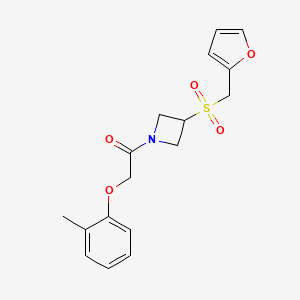
![3-[4-(methylsulfanyl)phenyl]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2665962.png)
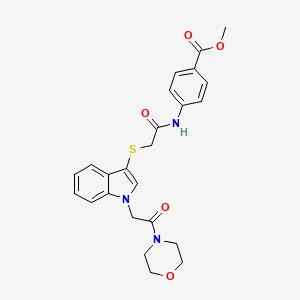
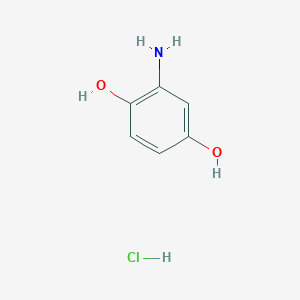
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
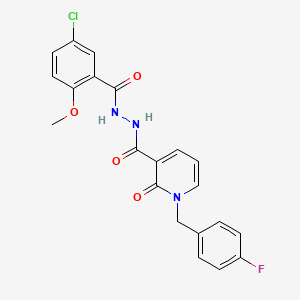
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)
